molecular formula C14H13NO2S B12814121 S-Pyridin-2-yl 2-(benzyloxy)ethanethioate

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate

Cat. No.: B12814121
M. Wt: 259.33 g/mol
InChI Key: VZOQZUVHDCLFJJ-UHFFFAOYSA-N
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Description

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate: is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a benzyloxy group attached to an ethanethioate moiety. It is primarily used in research and development due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate typically involves the reaction of 2-pyridinethiol with benzyl 2-bromoacetate under basic conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes and exerting its effects .

Comparison with Similar Compounds

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

S-pyridin-2-yl 2-phenylmethoxyethanethioate

InChI

InChI=1S/C14H13NO2S/c16-14(18-13-8-4-5-9-15-13)11-17-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

VZOQZUVHDCLFJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)SC2=CC=CC=N2

Origin of Product

United States

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